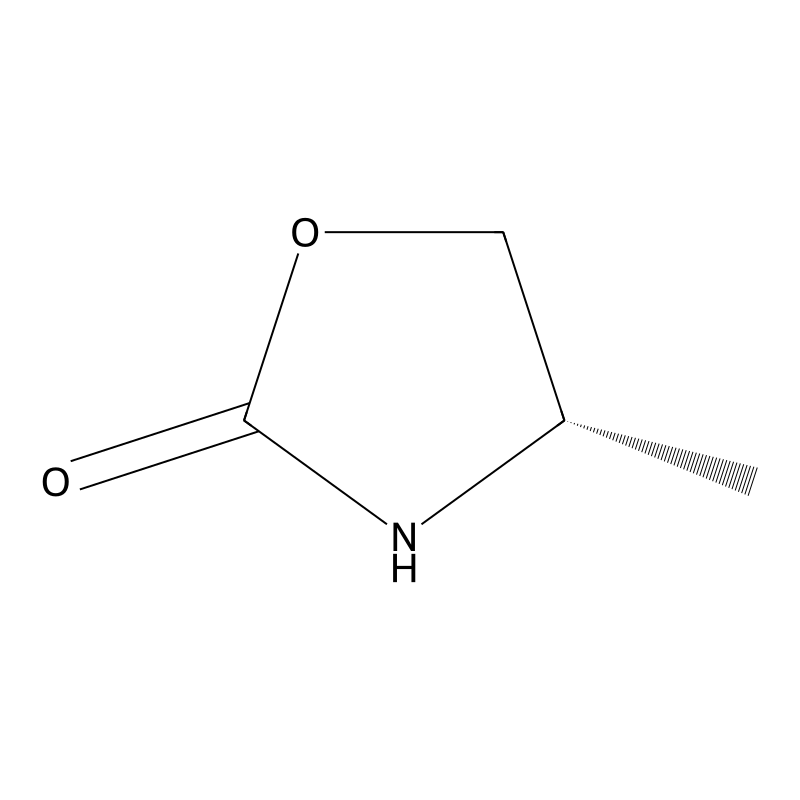

(S)-4-Methyloxazolidin-2-one

Content Navigation

Avoid costly byproduct contamination and poor coupling yields during scale-up. This chiral auxiliary resolves the common failure mode of bulkier Evans auxiliaries where steric clash forces endocyclic ring-opening, generating hydroxyamide impurities.

- 98% purity crystalline solid (mp 76-78 °C) for robust N-acylation.

- Minimizes reactor volume via low molecular weight, cutting raw material costs in multi-kg campaigns.

- Selective exocyclic cleavage with LiOH/H2O2 prevents difficult-to-remove byproducts.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(S)-4-Methyloxazolidin-2-one (CAS 4042-35-7) is a crystalline, L-alaninol-derived chiral auxiliary widely utilized in asymmetric synthesis for stereocontrolled aldol additions, alkylations, and Diels-Alder cycloadditions. As the lowest-molecular-weight member of the classic Evans oxazolidinone family, it functions as a stoichiometric chiral director by forming N-acyl derivatives that restrict the conformational flexibility of reactive enolates. Its baseline value in procurement lies in its optimal balance of sufficient diastereofacial shielding and minimal mass burden, making it a highly processable solid (melting point 76–78 °C) that integrates seamlessly into standard laboratory and industrial asymmetric workflows [1].

Research Fit

While buyers might assume that bulkier analogues like (S)-4-benzyl- or (S)-4-isopropyl-2-oxazolidinone are universally superior due to their maximized steric shielding, generic substitution frequently fails in complex or scale-up scenarios. Replacing the methyl variant with a bulkier auxiliary on an already sterically encumbered substrate can severely depress initial N-acylation and subsequent enolate coupling yields due to excessive steric clash. Furthermore, during the critical downstream auxiliary cleavage step (e.g., using LiOH/H2O2), excessive steric bulk at the chiral center forces nucleophilic attack onto the endocyclic ring carbonyl rather than the exocyclic acyl group. This misdirection destroys the auxiliary via ring-opening and contaminates the product stream with difficult-to-remove hydroxyamide byproducts, a failure mode specifically mitigated by selecting the less hindered methyl variant[1].

Mismatch Risk

Superior Atom Economy in Stoichiometric Chiral Induction

Because Evans auxiliaries are used in stoichiometric quantities, the molecular weight of the auxiliary directly impacts the mass efficiency of the entire synthetic step. (S)-4-Methyloxazolidin-2-one has a molecular weight of 101.10 g/mol, whereas the commonly used (S)-4-benzyl-2-oxazolidinone weighs 177.20 g/mol. Procuring the methyl variant results in a 43% reduction in the auxiliary mass required per mole of reaction. In multi-kilogram scale-up, this mass reduction significantly decreases reactor volume requirements, solvent usage, and the mass of waste generated during the auxiliary cleavage and recovery phases [1].

| Evidence Dimension | Auxiliary mass required per mole of chiral induction |

| Target Compound Data | 101.10 g/mol ((S)-4-methyl variant) |

| Comparator Or Baseline | 177.20 g/mol ((S)-4-benzyl variant) |

| Quantified Difference | 43% reduction in stoichiometric mass burden |

| Conditions | Standard stoichiometric N-acylation workflows |

Minimizing the mass of the stoichiometric auxiliary directly improves process economics by reducing raw material costs and maximizing reactor throughput.

Enhanced Cleavage Kinetics and Auxiliary Recovery

The utility of a chiral auxiliary depends heavily on its ability to be cleanly cleaved and recovered without degrading the product. Under standard LiOH/H2O2 hydrolysis conditions, bulkier auxiliaries like the isopropyl or tert-butyl derivatives often suffer from competitive endocyclic cleavage, where the hydroxide attacks the oxazolidinone ring, forming up to 20% of unwanted hydroxyamide byproducts. The reduced steric hindrance of the methyl group in (S)-4-methyloxazolidin-2-one strongly biases the reaction toward the desired exocyclic cleavage. This kinetic preference typically ensures >90% recovery of the intact auxiliary and prevents the accumulation of ring-opened contaminants that complicate downstream purification [1].

| Evidence Dimension | Exocyclic vs. endocyclic cleavage preference |

| Target Compound Data | Highly biased toward exocyclic cleavage (>90% intact recovery) |

| Comparator Or Baseline | Bulkier variants (e.g., isopropyl) exhibit increased endocyclic ring-opening (up to 20% byproduct) |

| Quantified Difference | Significant reduction in hydroxyamide byproduct formation |

| Conditions | LiOH/H2O2 mediated hydrolysis of N-acyl oxazolidinones |

Clean cleavage prevents product contamination and allows for efficient recycling of the auxiliary, which is critical for cost-effective industrial manufacturing.

Preserved Enolate Reactivity with Hindered Electrophiles

In the synthesis of highly complex molecules, the substrate itself often presents significant steric bulk. When coupling such hindered enolates, the use of a bulky auxiliary like (S)-4-isopropyl-2-oxazolidinone can suppress the reaction entirely due to severe transition-state steric clash. The (S)-4-methyl variant provides a critical balance, offering sufficient facial bias to maintain high diastereoselectivity (often >95% de) while reducing the overall steric crowding. This allows carbon-carbon bond-forming reactions (such as aldol additions or alkylations) to proceed with viable yields (>70%) in systems where bulkier analogues fail to achieve practical conversion rates [1].

| Evidence Dimension | Coupling yield on sterically encumbered substrates |

| Target Compound Data | Maintains viable yields (>70%) with high de% |

| Comparator Or Baseline | Isopropyl/benzyl variants (often <50% yield or reaction failure) |

| Quantified Difference | Restoration of reactivity in hindered systems |

| Conditions | Asymmetric aldol or alkylation with bulky electrophiles |

Buyers must select the methyl variant when synthesizing highly functionalized targets where standard bulky auxiliaries halt the reaction progress.

High-Throughput Scale-Up of Asymmetric Intermediates

Driven directly by its superior atom economy, this compound is the optimal choice for multi-kilogram industrial scale-up where minimizing the stoichiometric mass of the auxiliary reduces reactor volume and raw material costs [1].

Processes Requiring Mild and Clean Auxiliary Cleavage

Because it strongly favors exocyclic cleavage over endocyclic ring-opening, this variant is prioritized in workflows where the final product is sensitive and requires rapid LiOH/H2O2 hydrolysis without generating difficult-to-separate hydroxyamide byproducts [2].

Synthesis of Sterically Encumbered Active Pharmaceutical Ingredients (APIs)

When the API backbone or electrophile is already highly sterically hindered, the minimal effective steric shielding of the methyl group maintains viable coupling yields, preventing the reaction failures commonly seen with bulkier isopropyl or benzyl auxiliaries [3].

Application Fit Matrix

References

- [1] Evans, D. A., et al. 'Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.' Journal of the American Chemical Society 103.8 (1981): 2127-2129.

- [2] Sun, K., et al. 'Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.' Organic Process Research & Development 23.8 (2019): 1462-1469.

- [3] Evans, D. A., et al. 'Contrasting patterns of aldol stereoregulation in carboximide-derived boron enolates.' Tetrahedron Letters 28.50 (1987): 6141-6144.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types